molecular formula C25H28N4O10 B1209152 Riboflavin, 2',3',4',5'-tetraacetate CAS No. 752-13-6

Riboflavin, 2',3',4',5'-tetraacetate

Cat. No. B1209152
CAS RN: 752-13-6
M. Wt: 544.5 g/mol
InChI Key: VKVDYPHLGLIXAG-UHFFFAOYSA-N
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Description

Riboflavin, 2’,3’,4’,5’-tetraacetate, also known as Tetra-O-acetylriboflavine, Tetraacetylriboflavin, Vitamin B2 tetraacetate, and 2’,3’,4’,5’-Tetra-O-acetylriboflavin , is a derivative of Riboflavin (Vitamin B2). It is used as a skin-conditioning agent and in cosmetic formulations . The molecular formula is C25H28N4O10 and the molecular weight is 544.5106 .


Synthesis Analysis

The synthesis of Riboflavin, 2’,3’,4’,5’-tetraacetate involves Acetic anhydride, Acetic acid, and Riboflavin . In a two-necked 50 mL Schlenk flask, riboflavin (0.5 g,1.33 mmol) was added to a 40 mL of solution containing a mixture of glacial acetic acid and acetic anhydride in (v:v, 1:1) volume percent .


Molecular Structure Analysis

The IUPAC Standard InChI for Riboflavin, 2’,3’,4’,5’-tetraacetate is InChI=1S/C25H28N4O10/c1-11-7-17-18 (8-12 (11)2)29 (23-21 (26-17)24 (34)28-25 (35)27-23)9-19 (37-14 (4)31)22 (39-16 (6)33)20 (38-15 (5)32)10-36-13 (3)30/h7-8,19-20,22H,9-10H2,1-6H3, (H,28,34,35) .


Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions of Riboflavin, 2’,3’,4’,5’-tetraacetate, it is known that riboflavin has emerged as a stable photocatalyst, leading to several new reactions including cyclization, decarboxylative cyanation, aerobic oxidation, nitration, E → Z isomerization, chemoselective synthesis, and oxyamination .


Physical And Chemical Properties Analysis

Riboflavin, 2’,3’,4’,5’-tetraacetate has a molecular weight of 544.5106 . It has a melting point of 250-252 .

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[2,3,4-triacetyloxy-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O10/c1-11-7-17-18(8-12(11)2)29(23-21(26-17)24(34)28-25(35)27-23)9-19(37-14(4)31)22(39-16(6)33)20(38-15(5)32)10-36-13(3)30/h7-8,19-20,22H,9-10H2,1-6H3,(H,28,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVDYPHLGLIXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996662
Record name 2,3,4,5-Tetra-O-acetyl-1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

544.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riboflavin, 2',3',4',5'-tetraacetate

CAS RN

752-13-6
Record name 2,3,4,5-Tetra-O-acetyl-1-deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxobenzo[g]pteridin-10(2H)-yl)pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10996662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Riboflavin, 2',3',4',5'-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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